molecular formula C6H13NO B13331318 Rel-(3R,4S)-4-ethylpyrrolidin-3-ol

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol

Cat. No.: B13331318
M. Wt: 115.17 g/mol
InChI Key: ZIXJBZRHEOKPLP-WDSKDSINSA-N
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Description

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with hydroxyl (-OH) and ethyl (-C₂H₅) substituents at the C3 and C4 positions, respectively. Its stereochemistry (3R,4S) is critical for its physicochemical and biological properties. Pyrrolidine derivatives are widely utilized in pharmaceutical chemistry as intermediates for drug synthesis, chiral auxiliaries, or bioactive scaffolds due to their conformational rigidity and hydrogen-bonding capabilities .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3R,4S)-4-ethylpyrrolidin-3-ol

InChI

InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

ZIXJBZRHEOKPLP-WDSKDSINSA-N

Isomeric SMILES

CC[C@H]1CNC[C@@H]1O

Canonical SMILES

CCC1CNCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-ethylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of glycine ethyl ester as a starting material. The synthetic route typically includes steps such as amino addition, protective group strategies, and ring closure reactions . Another method involves the chemoenzymatic synthesis, which utilizes lipase-mediated resolution protocols to achieve high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-ethylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Rel-(3R,4S)-4-ethylpyrrolidin-3-ol with structurally related pyrrolidine and piperidine derivatives, emphasizing substituent effects, stereochemistry, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name Substituents/Modifications Stereochemistry Molecular Formula Key Features/Applications References
This compound C4-ethyl, C3-OH (3R,4S) C₆H₁₃NO Chiral synthon; potential bioactive scaffold N/A
(3S,4S)-4-methylpyrrolidin-3-ol C4-methyl, C3-OH (3S,4S) C₅H₁₁NO Smaller alkyl group; lower lipophilicity
5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-oxadiazole (1b) C3-O-aryl, phenylethyl at N1 (3S) C₂₄H₂₂N₄O₂ Antiviral activity; heterocyclic pharmacophore
(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol C4-phenylethylamino, N1-tosyl (3S,4S) C₂₀H₂₆N₂O₃S Enzyme inhibition; sulfonamide-based prodrug
rel-(3S,4R)-3-methylpiperidin-4-ol hydrochloride Piperidine ring, C3-methyl (3S,4R) C₆H₁₄ClNO Enhanced solubility (HCl salt); CNS-targeting
(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride C5-hydroxymethyl, N1-methyl (3R,5S) C₇H₁₆ClNO₂ Polar functionalization; prodrug candidate

Key Comparisons:

Substituent Effects: Alkyl vs. In contrast, phenylethyl or tosyl substituents (as in ) introduce aromaticity, favoring π-π interactions in antiviral or enzyme-binding contexts. Functionalization: Hydroxymethyl or hydrochloride modifications (e.g., ) improve aqueous solubility, critical for drug formulation.

Stereochemical Influence :

  • The (3R,4S) configuration of the target compound contrasts with (3S,4S) or (3S,4R) isomers in analogs, which may alter hydrogen-bonding patterns and chiral recognition in biological systems. For example, (3S,4S)-4-methylpyrrolidin-3-ol’s stereochemistry could limit its compatibility with specific enzyme active sites compared to the target compound .

Pyrrolidine-based compounds, however, offer rigidity for precise molecular recognition.

Synthetic Strategies :

  • Diastereodivergent synthesis methods (e.g., Sc(III)-catalyzed reactions in ) highlight the role of metal-ligand complexes in controlling stereochemistry. Such techniques could be adapted for scalable production of this compound.

Research Findings and Implications

  • Antiviral Potential: Oxadiazole-pyrrolidine hybrids (e.g., compound 1b in ) demonstrate that aryl ether linkages enhance antiviral activity, suggesting that similar functionalization of this compound could yield bioactive derivatives.
  • Solubility and Bioavailability : Hydrochloride salts (e.g., ) improve pharmacokinetic profiles, a strategy applicable to the target compound for drug development.
  • Stereochemical Purity : Catalyst-dependent synthesis (as in ) ensures enantiomeric purity, critical for avoiding off-target effects in therapeutic applications.

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